molecular formula C9H7F6NO B1601295 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 2402-67-7

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B1601295
CAS No.: 2402-67-7
M. Wt: 259.15 g/mol
InChI Key: LLDYYDVBNYAQJM-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an aminophenyl group and a hexafluoropropanol moiety. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancers . It plays a crucial role in the uptake of folate, a vitamin that is essential for cell growth and division .

Mode of Action

The compound interacts with its target through a process known as antibody-drug conjugation . It is generated by conjugating a novel cleavable 3-aminophenyl hemiasterlin linker-warhead (SC239) to a high-affinity anti-FolRα antibody . This results in a homogeneous antibody-drug conjugate (ADC) with a drug–antibody ratio (DAR) of 4 . The ADC binds to FolRα with high affinity, internalizes rapidly into target positive cells, and releases the tubulin-targeting cytotoxin 3-aminophenyl hemiasterlin (SC209) .

Biochemical Pathways

The active metabolite of the compound, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . It disrupts the normal function of microtubules, which are essential components of the cell’s cytoskeleton . This disruption leads to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The compound exhibits high GI absorption and is BBB permeant . . This enhances its bioavailability and effectiveness. The compound also exhibits a log Kp (skin permeation) of -6.7 cm/s, indicating its ability to penetrate the skin .

Result of Action

The compound induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . It also induces apoptosis in cancer cells with cell cycle arrest at the G1 phase .

Action Environment

Environmental factors such as physical, chemical, and biological stresses can influence the action, efficacy, and stability of the compound . For instance, the compound’s action can be influenced by the presence of other chemicals, temperature, pH, and the presence of other biological entities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 3-aminophenyl derivatives with hexafluoropropanol under controlled conditions. One common method is the nucleophilic substitution reaction where the aminophenyl group is introduced to the hexafluoropropanol backbone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to aniline derivatives.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aminophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology.

    Industry: The compound is used in the production of high-performance materials, including coatings and adhesives, due to its thermal stability and resistance to chemical degradation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol: Similar structure but with the amino group in the para position.

    2-(3-Aminophenyl)-1,1,1-trifluoropropan-2-ol: Similar structure but with fewer fluorine atoms.

    2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropane: Lacks the hydroxyl group.

Uniqueness

2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is unique due to the combination of the aminophenyl group and the hexafluoropropanol moiety. This combination imparts high thermal stability, resistance to oxidation, and specific reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDYYDVBNYAQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20536735
Record name 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-67-7
Record name 2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20536735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1,1,1,3,3,3-hexafluoro-2-(3-nitrophenyl)propan-2-ol (6.0 g, 21 mmol) in ethanol (60 mL) was added ammonium formate (6.0 g) and Pd/C (10%, 600 mg). The mixture was heated at reflux for 5 min and was cooled to room temperature. The Pd catalyst was removed via filtration through Celite using ethanol. The combined filtrate was evaporated to dryness and the residue was washed with CH2Cl2 to yield 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (4.1 g, 67% over two steps). 1H NMR (400 MHz, DMSO-d6) δ 8.37 (s, 1H), 7.11 (t, J=7.9 Hz, 1H), 6.93 (s, 1H), 6.77 (d, J=7.8 Hz, 1H), 6.65 (dd, J=8.0, 1.6 Hz, 1H), 5.34 (s, 2H). MS (ESI) m/e (M+H+) 260.1.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
2-(3-Aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

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